Fructoseglutamic Acid Disodium Salt
CAS No.:
Cat. No.: VC0207279
Molecular Formula: C₁₁H₁₇NNa₂O₉
Molecular Weight: 353.23
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₁H₁₇NNa₂O₉ |
---|---|
Molecular Weight | 353.23 |
Introduction
Chemical Identity and Structure
Molecular Identification
Fructoseglutamic Acid Disodium Salt is an Amadori compound characterized by a specific chemical structure with the CAS registry number 31105-01-8 . The molecular formula is C₁₁H₁₇NNa₂O₉ with a molecular weight of 353.234 g/mol . This structure represents the disodium salt form of the compound formed through the combination of fructose (a ketose sugar) and glutamic acid (an amino acid).
Nomenclature and Synonyms
The compound is known by numerous chemical names in scientific literature, reflecting its structural components and derivation. The most common designations include:
Synonym | Chemical Representation |
---|---|
N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid Disodium Salt | Primary IUPAC-based name |
(S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt | Stereochemistry-specific designation |
1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt | Alternative structural representation |
L-Glutamic Acid D-Fructose Deriv. Disodium Salt | Abbreviated form |
N-Fructosylglutamic Acid Disodium Salt | Common simplified name |
These multiple nomenclature forms reflect the complex structure of this compound, incorporating both carbohydrate and amino acid components .
Physical and Chemical Properties
Physical Characteristics
Fructoseglutamic Acid Disodium Salt appears as an off-white to very dark beige solid in its pure form . The compound is characterized by several important physical properties that influence its behavior in both research and food systems:
Property | Description |
---|---|
Appearance | Off-white to very dark beige solid |
Solubility | Slightly soluble in water |
Hygroscopicity | Very hygroscopic (readily absorbs moisture) |
Stability | Requires specialized storage conditions |
The compound's highly hygroscopic nature significantly impacts its handling requirements and stability in various environments .
Structural Features
As an Amadori compound, Fructoseglutamic Acid Disodium Salt contains an N-glycosidic bond between the amino group of glutamic acid and the carbonyl carbon of fructose. This structure maintains the hydroxyl groups of the fructose moiety while incorporating the amino acid functionality of glutamic acid, with sodium ions neutralizing the carboxylic acid groups .
Formation and Occurrence
Maillard Reaction Pathway
Fructoseglutamic Acid Disodium Salt forms through the initial stages of the Maillard reaction, which involves non-enzymatic browning processes in foods. The formation pathway begins with the condensation between the carbonyl group of fructose and the amino group of glutamic acid, followed by Amadori rearrangement to produce the stable 1-amino-1-deoxy-2-ketose structure .
Natural Occurrence
This compound naturally develops in various processed and stored foods, particularly in dehydrated fruits such as tomatoes and carrots. Its formation is accelerated by heat processing, extended storage periods, and conditions that favor Maillard reactions, including low water activity and elevated temperatures . The presence of this compound serves as a chemical marker for the extent of Maillard reaction progression in food systems.
Applications and Significance
Food Chemistry Research
Fructoseglutamic Acid Disodium Salt serves as an important reference standard in food chemistry investigations, particularly in studies examining non-enzymatic browning reactions. It helps researchers understand:
-
Pathways and kinetics of Maillard reactions in food systems
-
Development of flavor compounds during processing and storage
-
Changes in nutritional quality related to amino acid-sugar interactions
Quality Assessment
The compound plays a role in food quality assessment, where its quantification can provide insights into:
-
Processing history of food products
-
Storage conditions and duration
-
Extent of thermal treatment
Research Findings
Key Studies
Scientific literature contains several significant studies investigating Fructoseglutamic Acid Disodium Salt in food chemistry contexts:
Research | Publication | Year | Key Focus |
---|---|---|---|
Baltes, W. | Food Chemistry, 9, 59 | 1982 | Foundational studies on Amadori compounds in food systems |
Sanz, M., et al. | Journal of Agricultural and Food Chemistry, 49, 5228 | 2001 | Investigation of formation in specific food matrices |
Wellner, A., et al. | Journal of Agricultural and Food Chemistry, 59, 7992 | 2011 | Advanced analytical approaches to Amadori compounds |
These studies have established the importance of this compound in understanding Maillard reaction chemistry and its implications for food quality .
Analytical Methods
Research has developed various analytical approaches for detecting and quantifying Fructoseglutamic Acid Disodium Salt in food systems, including:
-
High-performance liquid chromatography (HPLC)
-
Mass spectrometry techniques
-
Spectrophotometric methods
-
Enzymatic assays for Amadori compounds
These methods allow for precise monitoring of the compound in complex food matrices and model systems .
Supplier | Product Code | Format | Package Sizes | Price Range (2023) |
---|---|---|---|---|
CymitQuimica | TR-F795660 | Neat | 1mg, 10mg | 304.00€ - 2,093.00€ |
LGC Standards | TRC-F795660 | Neat | Various | Made to order |
Clinivex | RCLST066597 | Solid | Various | Price on request |
These products are typically marketed for use in food science research, analytical chemistry, and reference standard applications .
Supply Considerations
The compound is generally manufactured on a specialized basis rather than mass-produced, reflecting its specific research applications and stability challenges. Most suppliers list it as:
-
Made to order
-
Subject to restricted shipping conditions
-
Having a relatively short shelf life
-
Requiring special handling during shipping due to hygroscopicity
Future Research Directions
Emerging Applications
The study of Fructoseglutamic Acid Disodium Salt continues to evolve, with several promising research directions:
-
Investigation of its potential role in flavor chemistry beyond basic Maillard reactions
-
Exploration of structure-function relationships in food systems
-
Development of novel analytical methods for more precise quantification
-
Understanding its formation kinetics under various processing conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume